N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride
Overview
Description
N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride is an organic compound that features a trifluoromethyl group, a chlorophenyl group, and a carbonimidoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride typically involves the reaction of 4-chloroaniline with trifluoroacetic anhydride to form an intermediate, which is then treated with phosgene to yield the final product. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the use of hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and may require the presence of a catalyst or base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can yield a urea derivative, while reaction with an alcohol can produce a carbamate.
Scientific Research Applications
N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives has shown promise in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride involves its ability to form stable intermediates and react with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For instance, in biological systems, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-methylthiocarbamoyl chloride
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- N-(4-chlorophenyl)-2-chloroacetamide
Uniqueness
N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific chemical and biological activities that are not easily achievable with other similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2,2,2-trifluoroethanimidoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3N/c9-5-1-3-6(4-2-5)14-7(10)8(11,12)13/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAZIJYCZQYEIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(C(F)(F)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.